molecular formula C9H18N2O2 B1370584 Methyl 2-piperidin-2-ylethylcarbamate CAS No. 893752-54-0

Methyl 2-piperidin-2-ylethylcarbamate

Cat. No.: B1370584
CAS No.: 893752-54-0
M. Wt: 186.25 g/mol
InChI Key: CWJYPPMHLRZGPA-UHFFFAOYSA-N
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Description

Methyl 2-piperidin-2-ylethylcarbamate is a carbamate derivative featuring a piperidine ring linked to an ethylcarbamate group via a methylene bridge. The carbamate group (-OCONH-) introduces polar and hydrogen-bonding functionalities, influencing its solubility and reactivity.

Applications of such compounds often span pharmaceutical intermediates, agrochemicals, or ligands in coordination chemistry due to their ability to interact with biological targets or metal ions.

Properties

IUPAC Name

methyl N-(2-piperidin-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-9(12)11-7-5-8-4-2-3-6-10-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJYPPMHLRZGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-piperidin-2-ylethylcarbamate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-piperidin-2-ylethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-piperidin-2-ylethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-piperidin-2-ylethylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-piperidin-2-ylethylcarbamate with three structurally related compounds: Ethyl 2-(piperidin-4-yl)acetate , Sodium 6-methylpyridin-2-ylcarbamodithioate (HL) , and 2-Chloro-6-methylpyrimidine-4-carboxylic acid . Key differences in physicochemical properties, reactivity, and applications are highlighted.

Table 1: Physicochemical Properties Comparison

Property This compound (Hypothetical) Ethyl 2-(piperidin-4-yl)acetate Sodium 6-methylpyridin-2-ylcarbamodithioate (HL) 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Molecular Weight (g/mol) ~200 (estimated) 185.24 ~250 (estimated) 176.57
Functional Groups Piperidine, carbamate Piperidine, ester Pyridine, dithiocarbamate Pyrimidine, carboxylic acid, chloro
Log Po/w (Partition Coefficient) ~0.5–1.2 (predicted) 0.9 ~1.5–2.0 (predicted) -0.5 (estimated)
Solubility Moderate in polar solvents High GI absorption; soluble in DMF Low aqueous solubility Poor in water, soluble in alkaline solutions
Bioavailability Likely moderate High Limited (due to dithiocarbamate reactivity) Poor (ionized at physiological pH)

Key Findings:

Structural Influence on Reactivity :

  • The carbamate group in this compound confers hydrolytic stability compared to esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) but less than dithiocarbamates (HL), which exhibit stronger metal-chelating properties .
  • The chloro and carboxylic acid groups in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhance electrophilicity and acidity, making it suitable for nucleophilic substitution reactions .

Synthetic Accessibility :

  • Ethyl 2-(piperidin-4-yl)acetate is synthesized using cesium carbonate and coupling reagents (e.g., EDCI/HOBt) under ambient conditions, reflecting practical scalability .
  • Dithiocarbamates like HL require sodium sulfide or carbon disulfide for synthesis, introducing handling challenges due to sulfur toxicity .

Applications: this compound: Potential as a neuropharmacological agent (analogous to piperidine-based drugs) or enzyme inhibitor. Ethyl 2-(piperidin-4-yl)acetate: Used in peptide mimetics and as a ligand for metal complexes due to its ester flexibility . HL: Primarily employed in metal complexation studies (e.g., Cu²⁺, Ni²⁺) for catalytic or antimicrobial applications . 2-Chloro-6-methylpyrimidine-4-carboxylic acid: Intermediate in herbicide synthesis (e.g., sulfonylurea derivatives) .

Biological Activity

Methyl 2-piperidin-2-ylethylcarbamate (also known as M4) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 174.25 g/mol

The compound is characterized by a piperidine ring, which is known for its role in various pharmacological activities.

Inhibition of Enzymes : M4 has been documented to act as an inhibitor of key enzymes involved in neurodegenerative processes:

  • β-secretase (BACE1) : M4 shows an IC50 value of 15.4 nM, indicating potent inhibition of this enzyme, which is crucial in the formation of amyloid beta plaques associated with Alzheimer's disease.
  • Acetylcholinesterase : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 μM, contributing to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function.

Neuroprotective Effects

Research indicates that M4 exhibits neuroprotective properties against amyloid beta-induced toxicity:

  • In Vitro Studies : In cultured astrocytes exposed to Aβ1-42, M4 reduced the levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting a protective effect against oxidative stress and inflammation .

In Vivo Studies

In animal models, particularly those mimicking Alzheimer’s disease:

  • Scopolamine-Induced Models : M4 demonstrated a moderate ability to inhibit Aβ aggregation and reduce oxidative stress markers such as malondialdehyde (MDA) levels. However, its efficacy was less pronounced compared to established treatments like galantamine .

Case Studies

  • Study on Amyloidogenesis :
    • Objective : To evaluate the ability of M4 to inhibit amyloidogenesis in vivo.
    • Findings : Treatment with M4 led to reduced Aβ plaque formation compared to control groups, although not statistically significant when compared to galantamine .
  • Oxidative Stress Assessment :
    • Objective : To measure the effects of M4 on oxidative stress markers in scopolamine-treated rats.
    • Results : Both M4 and galantamine showed decreased levels of oxidative stress markers compared to untreated controls, indicating a potential for reducing oxidative damage in neurodegenerative contexts .

Data Tables

Biological ActivityIC50/Ki ValueObserved Effects
β-secretase Inhibition15.4 nMReduced Aβ aggregation
Acetylcholinesterase Inhibition0.17 μMIncreased acetylcholine levels
Oxidative Stress ReductionN/ADecreased MDA levels in treated models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-piperidin-2-ylethylcarbamate
Reactant of Route 2
Methyl 2-piperidin-2-ylethylcarbamate

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